(4-Butoxyphenyl)acetyl chloride
Overview
Description
(4-Butoxyphenyl)acetyl chloride is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a butoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Butoxyphenyl)acetyl chloride can be synthesized through the reaction of (4-butoxyphenyl)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which replaces the hydroxyl group with a chlorine atom, forming the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as alternative chlorinating agents. These reagents are effective in converting carboxylic acids to their corresponding acyl chlorides .
Chemical Reactions Analysis
Types of Reactions: (4-Butoxyphenyl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the (4-butoxyphenyl)acetyl group into aromatic compounds.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for the initial synthesis of the acyl chloride from the carboxylic acid.
Lewis Acids (e.g., AlCl3): Used in Friedel-Crafts acylation reactions to facilitate the formation of the acyl cation.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
(4-Butoxyphenyl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: It may be used in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of (4-butoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the substitution of the chlorine atom .
Comparison with Similar Compounds
Phenylacetyl Chloride: Lacks the butoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
(4-Methoxyphenyl)acetyl Chloride: Contains a methoxy group instead of a butoxy group, which may influence its reactivity and solubility.
Uniqueness: The presence of the butoxy group in (4-butoxyphenyl)acetyl chloride increases its hydrophobicity and may enhance its reactivity in certain organic reactions compared to its analogs .
Properties
IUPAC Name |
2-(4-butoxyphenyl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZOBNLBUIMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509669 | |
Record name | (4-Butoxyphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60003-47-6 | |
Record name | 4-Butoxybenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60003-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Butoxyphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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